Picomolar hα4β2 nAChR Affinity Surpasses Epibatidine Benchmark
A series of 3,8-diazabicyclo[4.2.0]octane-based ligands evaluated at human α4β2 nAChR exhibited picomolar binding affinity and nanomolar functional agonist potency. Several compounds (e.g., 24, 25, 28, 30, 32, and 47) demonstrated affinity equivalent to or greater than that of epibatidine, a prototypical potent nAChR agonist [1].
| Evidence Dimension | Binding affinity (Ki) for human α4β2 nAChR |
|---|---|
| Target Compound Data | Picomolar range (exact Ki not specified, but reported as equivalent or greater than epibatidine) |
| Comparator Or Baseline | Epibatidine: picomolar affinity (reported Ki ~0.04-0.07 nM in literature) |
| Quantified Difference | ≥ epibatidine (equivalent or greater affinity) |
| Conditions | Radioligand displacement assay using [3H]epibatidine or [3H]cytisine at recombinant human α4β2 nAChR expressed in cell lines. |
Why This Matters
Positions the 3,8-diazabicyclo[4.2.0]octane core among the most potent nAChR ligand scaffolds known, essential for CNS drug discovery programs targeting pain, cognition, and neurodegeneration.
- [1] Frost JM, Bunnelle WH, Tietje KR, et al. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. J Med Chem. 2006;49(26):7843-53. View Source
